molecular formula C23H20Cl2FN5O2 B14103608 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14103608
M. Wt: 488.3 g/mol
InChI Key: LEMAYWVEQACVEQ-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: This is achieved through substitution reactions using chlorinated and fluorinated benzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be used to modify the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple aromatic rings and heterocyclic components allows it to bind effectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its complex structure, which provides a unique combination of chemical properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets.

Properties

Molecular Formula

C23H20Cl2FN5O2

Molecular Weight

488.3 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H20Cl2FN5O2/c1-13-10-29(15-8-6-14(24)7-9-15)22-27-20-19(30(22)11-13)21(32)31(23(33)28(20)2)12-16-17(25)4-3-5-18(16)26/h3-9,13H,10-12H2,1-2H3

InChI Key

LEMAYWVEQACVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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